Cas no 1080636-49-2 (3-phenoxycyclobutan-1-ol)

3-phenoxycyclobutan-1-ol 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 3-phenoxy-
- 3-phenoxycyclobutan-1-ol
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- MDL: MFCD21756082
- インチ: 1S/C10H12O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
- InChIKey: OYYBVSIQKPPMFB-UHFFFAOYSA-N
- SMILES: C1(O)CC(OC2=CC=CC=C2)C1
3-phenoxycyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-245550-0.25g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 0.25g |
$840.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022476-1g |
3-Phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 1g |
¥4494.0 | 2024-04-18 | |
Enamine | EN300-245550-1.0g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
Ambeed | A1080056-1g |
3-Phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 1g |
$655.0 | 2024-04-26 | |
Enamine | EN300-245550-10.0g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
Enamine | EN300-245550-1g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 1g |
$914.0 | 2023-09-15 | ||
Enamine | EN300-245550-10g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 10g |
$3929.0 | 2023-09-15 | ||
Enamine | EN300-245550-0.05g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 0.05g |
$768.0 | 2024-06-19 | |
Enamine | EN300-245550-0.5g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 0.5g |
$877.0 | 2024-06-19 | |
Enamine | EN300-245550-5.0g |
3-phenoxycyclobutan-1-ol |
1080636-49-2 | 95% | 5.0g |
$2650.0 | 2024-06-19 |
3-phenoxycyclobutan-1-ol 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
3-phenoxycyclobutan-1-olに関する追加情報
Introduction to 3-phenoxycyclobutan-1-ol (CAS No. 1080636-49-2)
3-phenoxycyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1080636-49-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol features a cyclobutane ring substituted with a phenoxy group at the 3-position and a hydroxyl group at the 1-position. Its unique structural framework makes it a valuable scaffold for synthesizing various derivatives with potential biological activities.
The molecular structure of 3-phenoxycyclobutan-1-ol consists of a cyclobutane core, which is a four-membered saturated ring, attached to a phenyl ring via an oxygen atom in the phenoxy moiety. The presence of both hydroxyl and phenoxy groups introduces multiple sites for chemical modification, enabling the development of diverse chemical libraries for drug discovery. This compound has garnered attention due to its structural novelty and its potential applications in medicinal chemistry.
In recent years, there has been growing interest in cycloalkanol derivatives as pharmacophores due to their favorable pharmacokinetic properties and reduced toxicity compared to traditional small molecules. The cyclobutane ring, in particular, has been shown to enhance binding affinity and metabolic stability, making it an attractive motif for drug design. 3-phenoxycyclobutan-1-ol exemplifies this trend, as it combines the benefits of a rigid cyclic structure with functional groups that can interact with biological targets.
One of the most compelling aspects of 3-phenoxycyclobutan-1-ol is its versatility in derivative synthesis. Researchers have explored various modifications to this core structure, including alkylation, acylation, and functionalization of the aromatic ring. These derivatives have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The hydroxyl group at the 1-position provides a handle for further derivatization, allowing chemists to fine-tune physicochemical properties like solubility and lipophilicity.
The phenoxy group in 3-phenoxycyclobutan-1-ol also contributes to its biological relevance. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, which have been extensively studied in both preclinical and clinical settings. By incorporating this moiety into a cyclobutane scaffold, researchers aim to develop compounds that leverage these beneficial effects while maintaining structural integrity and target specificity. This approach has led to several novel molecules that show promise in treating chronic inflammatory diseases.
Recent advancements in computational chemistry have further enhanced the utility of 3-phenoxycyclobutan-1-ol as a drug discovery scaffold. Molecular docking studies have identified potential binding interactions between this compound and various protein targets, including kinases and transcription factors implicated in cancer progression. These virtual screening efforts have guided experimental synthesis efforts, leading to the identification of highly potent lead compounds that are now undergoing further optimization.
The synthesis of 3-phenoxycyclobutan-1-ol itself presents an interesting challenge due to the need to construct the cyclobutane ring with precise stereochemistry while introducing the phenoxy and hydroxyl functional groups at specific positions. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined these processes, making it more feasible to produce this compound on a larger scale for research purposes.
In conclusion,3-phenoxycyclobutan-1-ol (CAS No. 1080636-49-2) represents a promising scaffold for developing novel therapeutic agents. Its unique structural features offer opportunities for designing molecules with enhanced biological activity and improved pharmacokinetic profiles. As research in this area continues to evolve,3-phenoxy-cyclobutanecarboxylic acid derivatives may play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
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